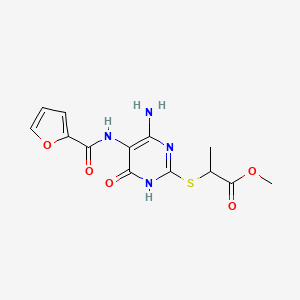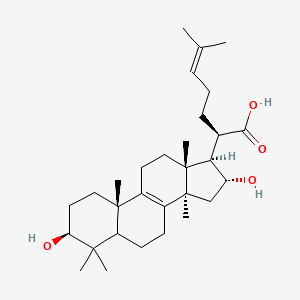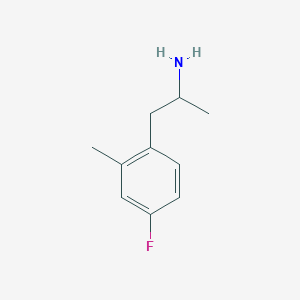
3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a but-3-en-1-yloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Mécanisme D'action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are generally known for their high reactivity in various transformation processes . They can form boronic ester bonds, which are widely used in the construction of stimulus-responsive drug carriers .
Biochemical Pathways
For instance, they are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Result of Action
Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including treating tumors and microbial infections, and can also be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which this compound can form, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Méthodes De Préparation
The synthesis of 3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several steps. One common method includes the reaction of a pyridine derivative with but-3-en-1-ol in the presence of a suitable base to form the but-3-en-1-yloxy group. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction using a boron reagent such as bis(pinacolato)diboron. The reaction conditions often involve the use of palladium catalysts and ligands to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the but-3-en-1-yloxy group or the tetramethyl-1,3,2-dioxaborolan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:
3-(but-3-en-1-yloxy)pyridine: Lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group, which may result in different reactivity and applications.
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
3-(but-3-en-1-yloxy)-5-bromopyridine: Contains a bromine atom instead of the tetramethyl-1,3,2-dioxaborolan-2-yl group, leading to different reactivity and applications.
The unique combination of the but-3-en-1-yloxy group and the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound makes it a versatile and valuable compound in various fields of research.
Propriétés
IUPAC Name |
3-but-3-enoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-7-8-18-13-9-12(10-17-11-13)16-19-14(2,3)15(4,5)20-16/h6,9-11H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLTACCJHSVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2930727.png)
![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)




![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2930737.png)
![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)
![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)
![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)
![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)
![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)
